[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate
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Overview
Description
The compound [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule characterized by multiple acetoxy groups attached to a polysaccharide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple acetylation reactions. The starting material is typically a polysaccharide, which undergoes a series of acetylation steps using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-acetylation.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors equipped with temperature control systems to ensure consistent product quality. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study complex acetylation reactions and their kinetics. It also serves as a precursor for the synthesis of other acetylated polysaccharides.
Biology
In biological research, the compound is used to study the effects of acetylation on polysaccharide function and structure. It is also used in the development of biomaterials for tissue engineering.
Medicine
In medicine, the compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry
In the industrial sector, the compound is used in the production of biodegradable plastics and as a thickening agent in various formulations.
Mechanism of Action
The compound exerts its effects primarily through its acetoxy groups, which can interact with various molecular targets. These interactions can alter the physical and chemical properties of the compound, making it useful in different applications. The molecular pathways involved include esterification and hydrolysis reactions, which can modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
- [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate
- This compound
Uniqueness
The uniqueness of this compound lies in its highly acetylated structure, which imparts specific physical and chemical properties. Compared to other similar compounds, it has a higher degree of acetylation, making it more reactive and versatile for various applications.
Properties
Molecular Formula |
C64H86O43 |
---|---|
Molecular Weight |
1543.3 g/mol |
IUPAC Name |
[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C64H86O43/c1-23(65)82-18-40-45(87-28(6)70)50(88-29(7)71)56(94-35(13)77)61(100-40)105-47-42(20-84-25(3)67)102-63(58(96-37(15)79)52(47)90-31(9)73)107-49-44(22-86-27(5)69)103-64(59(97-38(16)80)54(49)92-33(11)75)106-48-43(21-85-26(4)68)101-62(57(95-36(14)78)53(48)91-32(10)74)104-46-41(19-83-24(2)66)99-60(98-39(17)81)55(93-34(12)76)51(46)89-30(8)72/h40-64H,18-22H2,1-17H3 |
InChI Key |
UTUMCHTVRXZKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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